molecular formula C7H2Cl2F3NO B1411508 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride CAS No. 2168035-16-1

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride

Cat. No. B1411508
M. Wt: 243.99 g/mol
InChI Key: FDSXPEXYFTVJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-2-(trifluoromethyl)nicotinoyl chloride”, also known as TFMIPC, is a derivative of nicotinic acid. It has a molecular weight of 243.99 g/mol. The IUPAC name for this compound is 2-chloro-6-(trifluoromethyl)nicotinoyl chloride .


Molecular Structure Analysis

The linear formula for “6-Chloro-2-(trifluoromethyl)nicotinoyl chloride” is C7H2Cl2F3NO . The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H .


Physical And Chemical Properties Analysis

The molecular weight of “6-Chloro-2-(trifluoromethyl)nicotinoyl chloride” is 243.99 g/mol.

Safety And Hazards

“6-Chloro-2-(trifluoromethyl)nicotinoyl chloride” is classified as having acute toxicity (oral, category 4), skin corrosion (category 1B), and serious eye damage (category 1) . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)14)5(13-4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXPEXYFTVJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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